![molecular formula C9H2F17NO3 B6307617 Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide CAS No. 60308-67-0](/img/structure/B6307617.png)
Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide
Overview
Description
Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is a green fluorosurfactant . It is a colorless and transparent liquid . In the fluorine chemical industry, it is often used as a polymerization aid for fluororesin and fluororubber .
Synthesis Analysis
The synthesis of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide involves the use of sodium bicarbonate solution and anhydrous sodium sulfate to obtain the crude product . The crude product is then distilled to give the final product .Molecular Structure Analysis
The molecular formula of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is C10H3F17O4 . The molecular weight is 510.1 .Chemical Reactions Analysis
Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is used in the synthesis of fluoropolymers such as PTFE, PFA, and FEP .Physical And Chemical Properties Analysis
Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide has a boiling point of 155-156 degrees . It is a colorless and transparent liquid .Scientific Research Applications
Polyurethane Extender in Coatings
Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide: has been utilized as a novel fluorinated diamine extender for polyurethanes . This application is significant in the production of high-performance coatings, such as antifouling and waterproof coatings. The incorporation of this compound into polyurethanes leads to materials with low water absorption, high thermal stability, and excellent weatherability.
Environmental Friendly Material Synthesis
The synthesis of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide represents an environmentally friendly approach . It is synthesized based on diethylenetriamine and ethyl perfluoro-2,5-dimethyl-3,6-dioxanonanoate, resulting in a compound that can be used to create materials with favorable properties without significant environmental impact.
Surface Property Enhancement
This compound contributes to the enhancement of surface properties in materials . When used in fluorinated polyurethanes, it helps migrate fluorinated side chains to the surface, improving properties like resistance to soiling and staining.
Thermal Property Improvement
The thermal properties of materials are improved when Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is used as a chain extender in polyurethanes . This is evidenced by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) studies, which show increased thermal stability and degree of phase separation.
Laboratory Chemicals
It is identified as a laboratory chemical, which implies its use in various research and development activities within scientific laboratories . This broad application encompasses experimentation and synthesis of new compounds.
Manufacture of Substances
Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide: is also used in the manufacture of substances . This could include the production of specialized chemicals or materials where the unique properties of the compound are required.
Toxicological Research
In toxicological studies, related perfluoroalkyl ether carboxylic acids (PFECAs) are being evaluated for their environmental and health effects . While not the exact compound, these studies are relevant as they provide insights into the behavior and impact of structurally similar compounds.
Safety and Hazards
Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
Mechanism of Action
Target of Action
Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is primarily used in the fluorine chemical industry as a polymerization aid for fluororesin and fluororubber . It targets the polymerization process of various fluoropolymers such as PTFE, FEP, PFA, and others .
Mode of Action
The compound interacts with its targets by providing emulsification, dispersion, and solubilization functions . These functions facilitate the polymerization process, ensuring a smooth and efficient production of fluoropolymers .
Biochemical Pathways
It is known to play a significant role in the polymerization process of fluoropolymers , which involves complex biochemical reactions.
Result of Action
The primary result of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide’s action is the successful polymerization of fluoropolymers . It helps in reducing the surface tensions of organic solvents by 40–83% , which is crucial for the polymerization process.
properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F17NO3/c10-2(1(27)28,5(14,15)16)29-9(25,26)4(13,7(20,21)22)30-8(23,24)3(11,12)6(17,18)19/h(H2,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBNQGASTHOFJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80896524 | |
Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide | |
CAS RN |
60308-67-0 | |
Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60308-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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